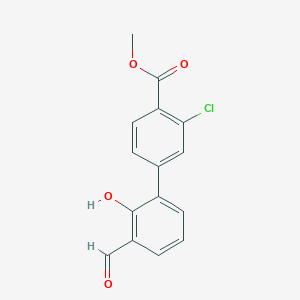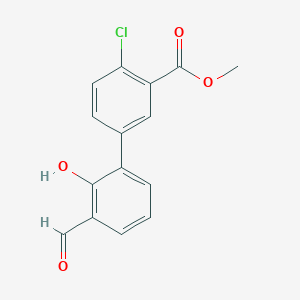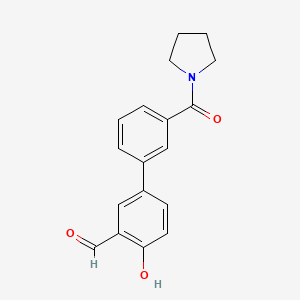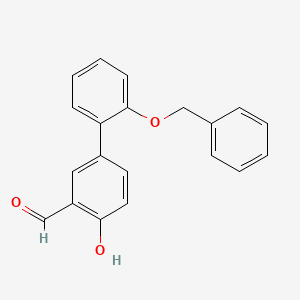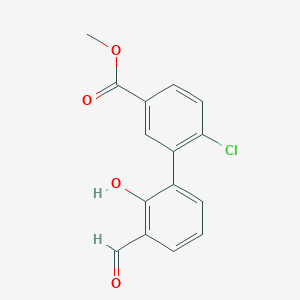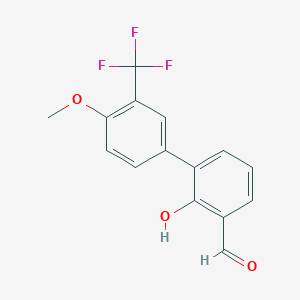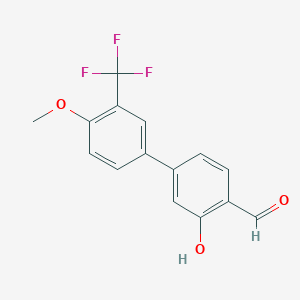
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% (2FMTMPP) is an organic compound with a molecular formula of C10H7O2F3. It is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and acetonitrile. 2FMTMPP has a melting point of 134-136°C and a boiling point of 250-252°C. It is used in a variety of scientific research applications and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of pharmaceuticals and other compounds. It is also used as a starting material in the synthesis of polymers and other materials. Additionally, it is used as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% is not well understood. It is believed that the compound acts as a Lewis acid, which is capable of catalyzing a variety of organic reactions. Additionally, it is believed that the compound can act as a nucleophile, which can react with electrophiles to form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% are not well understood. However, studies have shown that the compound has antioxidant activity and can protect against oxidative damage. Additionally, it has been shown to have anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments include its high purity (95%) and its ability to catalyze a variety of organic reactions. Additionally, it is relatively inexpensive and easy to obtain. The main limitation of using 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in laboratory experiments is the lack of information regarding its biochemical and physiological effects.
Direcciones Futuras
The future directions for research on 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% include further studies on its biochemical and physiological effects, as well as its potential applications in medicine and other fields. Additionally, further studies should be conducted to determine the exact mechanism of action of the compound and to explore its potential as a catalyst for other organic reactions. Finally, further studies should be conducted to explore the potential of 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% as a starting material for the synthesis of other compounds.
Métodos De Síntesis
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% can be synthesized by a number of methods. One method involves the reaction of 4-methoxy-3-trifluoromethylphenol with formic acid in the presence of a base catalyst. This reaction produces 2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol, 95% in a yield of 95%. Other methods of synthesis include the reaction of 4-methoxy-3-trifluoromethylphenol with acetic anhydride, the reaction of 4-methoxy-3-trifluoromethylphenol with paraformaldehyde, and the reaction of 4-methoxy-3-trifluoromethylphenol with formaldehyde and pyridine.
Propiedades
IUPAC Name |
2-hydroxy-4-[4-methoxy-3-(trifluoromethyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-14-5-4-9(6-12(14)15(16,17)18)10-2-3-11(8-19)13(20)7-10/h2-8,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHKLEPBXBOFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685373 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(4-methoxy-3-trifluoromethylphenyl)phenol | |
CAS RN |
1261945-38-3 |
Source


|
| Record name | 3-Hydroxy-4'-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

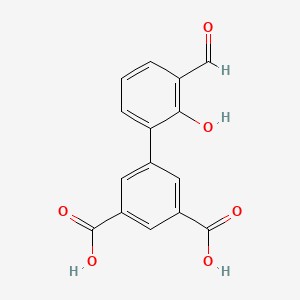
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)

